molecular formula C4H9NO4S B107089 (2s)-2-Amino-4-sulfinobutanoic acid CAS No. 2686-70-6

(2s)-2-Amino-4-sulfinobutanoic acid

Cat. No.: B107089
CAS No.: 2686-70-6
M. Wt: 167.19 g/mol
InChI Key: PDNJLMZEGXHSCU-VKHMYHEASA-N
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Description

(2S)-2-Amino-4-sulfinobutanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a sulfinic acid group (-SO2H) attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-4-sulfinobutanoic acid can be achieved through several methods. One common approach involves the reaction of a suitable precursor, such as 2-amino-4-chlorobutanoic acid, with a sulfinating agent like sodium sulfite under controlled conditions. The reaction typically requires an aqueous medium and is carried out at elevated temperatures to facilitate the formation of the sulfinic acid group.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to remove impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-4-sulfinobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfinic acid group can be oxidized to form a sulfonic acid group (-SO3H) using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced to form the corresponding sulfide using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an aqueous or alcoholic medium.

    Substitution: Various electrophiles in the presence of a base.

Major Products Formed

    Oxidation: (2S)-2-Amino-4-sulfonobutanoic acid.

    Reduction: (2S)-2-Amino-4-sulfanylbutanoic acid.

    Substitution: Derivatives with different functional groups replacing the amino group.

Scientific Research Applications

(2S)-2-Amino-4-sulfinobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-4-sulfinobutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfinic acid group can participate in redox reactions, influencing cellular processes and signaling pathways. The amino group may also interact with other biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Amino-4-sulfonobutanoic acid: Similar structure but with a sulfonic acid group instead of a sulfinic acid group.

    (2S)-2-Amino-4-sulfanylbutanoic acid: Similar structure but with a sulfanyl group instead of a sulfinic acid group.

Uniqueness

(2S)-2-Amino-4-sulfinobutanoic acid is unique due to the presence of the sulfinic acid group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

(2S)-2-amino-4-sulfinobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO4S/c5-3(4(6)7)1-2-10(8)9/h3H,1-2,5H2,(H,6,7)(H,8,9)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNJLMZEGXHSCU-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CS(=O)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70883887
Record name Butanoic acid, 2-amino-4-sulfino-, (2S)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2686-70-6
Record name (2S)-2-Amino-4-sulfinobutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2686-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 2-amino-4-sulfino-, (2S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002686706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 2-amino-4-sulfino-, (2S)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanoic acid, 2-amino-4-sulfino-, (2S)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Homocysteinesulfinic acid
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